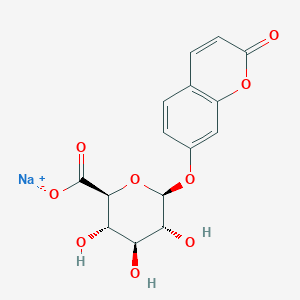

7-羟基香豆素葡萄糖醛酸钠盐

描述

7-羟基香豆素葡萄糖醛酸苷(钠盐),也称为伞形花内酯葡萄糖醛酸苷钠盐,是7-羟基香豆素的II相代谢产物。它是香豆素的衍生物,香豆素是一种存在于多种植物中的天然化合物。 该化合物通常用作分析7-羟基香豆素代谢产物的标准 .

科学研究应用

7-羟基香豆素葡萄糖醛酸苷(钠盐)在科学研究中有多种应用:

化学: 用作分析7-羟基香豆素代谢产物的标准。

生物学: 研究其在II相代谢中的作用及其通过多药耐药相关蛋白的转运。

5. 作用机理

7-羟基香豆素葡萄糖醛酸苷(钠盐)的作用机理涉及通过7-羟基香豆素的葡萄糖醛酸化形成。 该过程由尿苷二磷酸葡萄糖醛酸转移酶(UDP-GT)介导。 然后,该化合物通过多药耐药相关蛋白3和4转运 . 这些蛋白质促进该化合物从体内排泄,从而在解毒和代谢中起着至关重要的作用。

类似化合物:

- 7-羟基香豆素硫酸钾盐

- 7-乙氧基香豆素

- 伞形花内酯

- 3-氰基伞形花内酯

- 7-羟基香豆素-3-羧酸

- 6-羟基氯唑沙宗

- 7-氨基-4-甲基香豆素

比较: 7-羟基香豆素葡萄糖醛酸苷(钠盐)由于其特定的葡萄糖醛酸化而具有独特性,这增强了其溶解度和排泄。 与其他类似化合物不同,它专门用作分析7-羟基香豆素代谢产物的标准,并且在研究II相代谢方面具有独特的应用 .

作用机制

Target of Action

The primary target of 7-Hydroxycoumarin glucuronide sodium salt, also known as 7-Hydroxy Coumarin beta-D-Glucuronide Sodium Salt, is the multidrug resistance-associated proteins 3 and 4 . These proteins play a crucial role in the transport of various endogenous and exogenous substances across extracellular and intracellular membranes .

Mode of Action

The compound interacts with its targets by being transported via these proteins . This interaction is part of the body’s Phase II metabolism, where the compound acts as a UDP-glucuronosyltransferase (UDP-GT) metabolite of 7-hydroxycoumarin .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxycoumarin and consequent glucuronidation in the intestine . This process involves the addition of a glucuronic acid group to the 7-hydroxycoumarin molecule, forming 7-Hydroxycoumarin glucuronide .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxycoumarin glucuronide sodium salt involve its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of 7-hydroxycoumarin, it is formed in the body during the metabolism of coumarin and 7-hydroxycoumarin . The compound’s bioavailability is influenced by these metabolic processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of coumarin and 7-hydroxycoumarin . As a glucuronide conjugate, it increases the solubility of these compounds, facilitating their excretion from the body .

Action Environment

The action, efficacy, and stability of 7-Hydroxycoumarin glucuronide sodium salt can be influenced by various environmental factors. For instance, the presence of lactic acid can promote the formation of more inactive 7-Hydroxycoumarin sulfonate and 7-Hydroxycoumarin glucuronide metabolites . Additionally, an acidic extracellular environment can amplify cancer cell proliferation, indicating that the anticancer effect of 7-Hydroxycoumarin may be weakened by low extracellular pH .

生化分析

Biochemical Properties

7-Hydroxycoumarin glucuronide sodium salt interacts with various enzymes and proteins. It is formed from 7-hydroxy coumarin by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . The nature of these interactions is crucial for the compound’s role in biochemical reactions .

Cellular Effects

The effects of 7-Hydroxycoumarin glucuronide sodium salt on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the cellular context .

Molecular Mechanism

At the molecular level, 7-Hydroxycoumarin glucuronide sodium salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biological context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxycoumarin glucuronide sodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Hydroxycoumarin glucuronide sodium salt can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Hydroxycoumarin glucuronide sodium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver .

Transport and Distribution

7-Hydroxycoumarin glucuronide sodium salt is transported and distributed within cells and tissues. The transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 .

Subcellular Localization

The subcellular localization of 7-Hydroxycoumarin glucuronide sodium salt and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 7-羟基香豆素葡萄糖醛酸苷(钠盐)的合成通常涉及7-羟基香豆素的葡萄糖醛酸化。 该过程由尿苷二磷酸葡萄糖醛酸转移酶(UDP-GT)催化,使用尿苷二磷酸葡萄糖醛酸(UDPGA)作为葡萄糖醛酸供体 .

工业生产方法: 7-羟基香豆素葡萄糖醛酸苷(钠盐)的工业生产方法尚未广泛记录。 该过程可能涉及在受控条件下进行大规模酶促葡萄糖醛酸化反应,以确保高产率和纯度。

化学反应分析

反应类型: 7-羟基香豆素葡萄糖醛酸苷(钠盐)主要经历葡萄糖醛酸化,这是一种结合反应。 该反应是II相代谢的一部分,其中该化合物与葡萄糖醛酸结合以提高其溶解度并促进排泄 .

常用试剂和条件:

试剂: 尿苷二磷酸葡萄糖醛酸(UDPGA),尿苷二磷酸葡萄糖醛酸转移酶(UDP-GT)。

条件: 酶促反应条件,通常涉及在特定pH和温度下使用缓冲溶液以优化酶活性。

相似化合物的比较

- 7-Hydroxycoumarin sulfate potassium salt

- 7-Ethoxycoumarin

- Umbelliferone

- 3-Cyanoumbelliferone

- 7-Hydroxycoumarin-3-carboxylic acid

- 6-Hydroxychlorzoxazone

- 7-Amino-4-methylcoumarin

Comparison: 7-Hydroxy Coumarin Glucuronide (sodium salt) is unique due to its specific glucuronidation, which enhances its solubility and excretion. Unlike other similar compounds, it is specifically used as a standard for analyzing 7-hydroxycoumarin metabolites and has distinct applications in studying phase II metabolism .

生物活性

7-Hydroxycoumarin glucuronide sodium salt is a significant metabolite derived from 7-hydroxycoumarin, primarily formed through the process of glucuronidation. This compound plays a crucial role in the detoxification pathways within the human body and exhibits various biological activities that are of interest in pharmacological and toxicological research.

7-Hydroxycoumarin glucuronide sodium salt has the chemical formula C₁₅H₁₃NaO₉ and is classified as a phase II metabolite. It is synthesized via the enzymatic action of UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform, which catalyzes the conjugation of 7-hydroxycoumarin with glucuronic acid. This reaction enhances the solubility of the compound, facilitating its excretion through urine.

The primary biological activity of 7-hydroxycoumarin glucuronide sodium salt involves its interaction with multidrug resistance-associated proteins (MRPs), particularly MRP3 and MRP4. These proteins are involved in the transport of various substances across cell membranes, impacting drug metabolism and excretion processes. The compound's mode of action includes:

- Binding Interactions : It interacts with biomolecules, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Gene Expression Alteration : It can affect gene expression related to detoxification and metabolism.

Biological Activities

Research indicates that 7-hydroxycoumarin glucuronide sodium salt exhibits several pharmacological properties, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Hepatoprotective Properties : Studies suggest that it can protect liver cells from damage induced by toxins and other harmful substances .

Pharmacokinetics

The pharmacokinetic profile of 7-hydroxycoumarin glucuronide sodium salt involves its absorption, distribution, metabolism, and excretion (ADME). Following administration, it is rapidly absorbed and metabolized into its active form. The compound's solubility due to glucuronidation enhances its bioavailability and facilitates renal excretion.

In Vitro Studies

A study conducted on beagle dogs evaluated the glucuronidation characteristics of various 7-hydroxycoumarin derivatives, including 7-hydroxycoumarin glucuronide sodium salt. The results indicated that this compound exhibited higher glucuronidation rates in liver microsomes compared to intestinal microsomes, highlighting its metabolic efficiency in hepatic tissues .

Toxicological Assessments

In toxicological studies, 7-hydroxycoumarin glucuronide sodium salt has been utilized as a standard for assessing the metabolic pathways of coumarins. Its role in detoxification processes underscores its importance in evaluating potential hepatotoxic effects associated with coumarin derivatives .

Summary Table of Biological Activities

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHLGBDGEPDEME-KSOKONAESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635495 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168286-98-4 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。